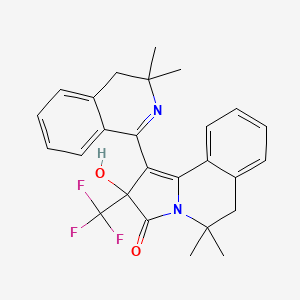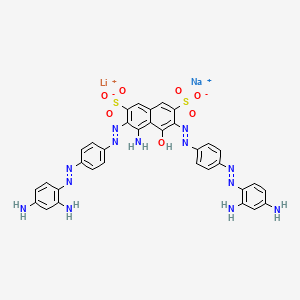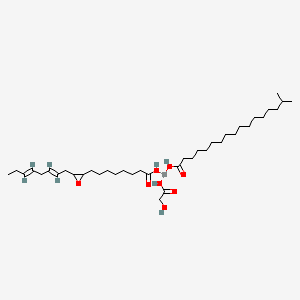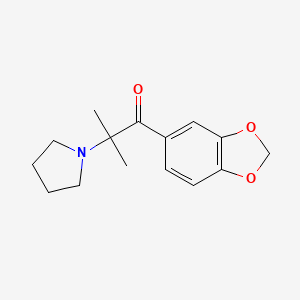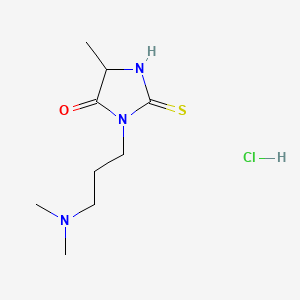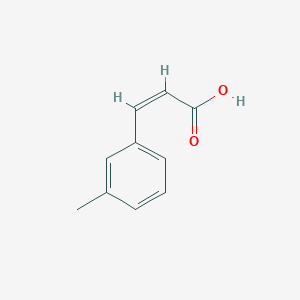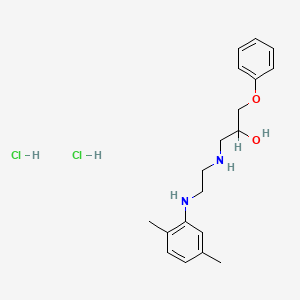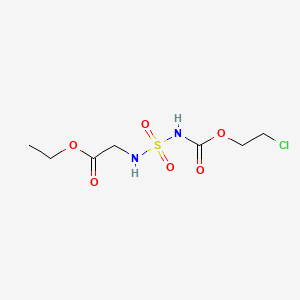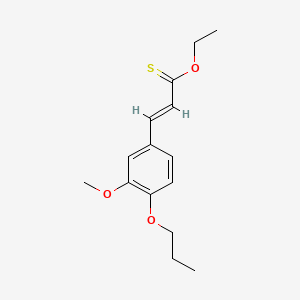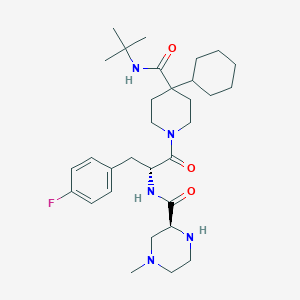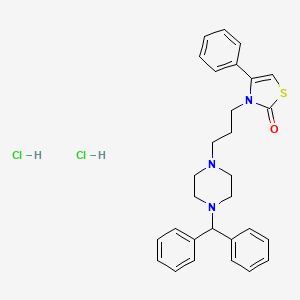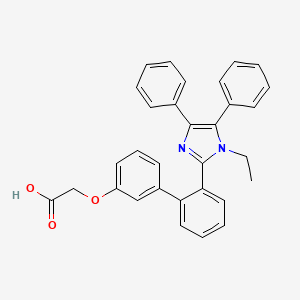![molecular formula C20H12CaN2O7S2 B12775110 calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate CAS No. 73019-25-7](/img/structure/B12775110.png)
calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate, also known as calconcarboxylic acid, is an azo dye used primarily as an indicator in complexometric titrations. This compound is particularly useful in the determination of calcium and magnesium ions in the presence of ethylenediaminetetraacetic acid (EDTA). It is known for its vibrant color change, which makes it an effective indicator in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 4,5-dihydroxynaphthalene-2,7-disulfonic acid. The reaction typically occurs under acidic conditions, with sodium nitrite used as the diazotizing agent. The resulting azo compound is then isolated and purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations for the determination of calcium and magnesium ions.
Biology: Employed in staining techniques for the visualization of biological samples.
Medicine: Investigated for its potential use in diagnostic assays.
Mechanism of Action
The mechanism by which calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate exerts its effects involves the formation of a complex with metal ions. The azo group and hydroxyl groups in the compound coordinate with metal ions, leading to a color change that is easily detectable. This property makes it an effective indicator in various analytical applications .
Comparison with Similar Compounds
Similar Compounds
Eriochrome Black T: Another azo dye used as an indicator in complexometric titrations.
Calcein: A fluorescent dye used for calcium detection.
Xylenol Orange: Used as an indicator in titrations involving metal ions.
Uniqueness
Calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is unique due to its high specificity for calcium and magnesium ions and its vibrant color change, which enhances its effectiveness as an indicator in analytical applications .
Properties
CAS No. |
73019-25-7 |
|---|---|
Molecular Formula |
C20H12CaN2O7S2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ca/c23-19-8-5-12-3-1-2-4-17(12)20(19)22-21-18-11-15(31(27,28)29)10-13-9-14(30(24,25)26)6-7-16(13)18;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
JQEHWCMLTAKTBT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


